Flopropione

Overview

Description

Flopropione is a chemical compound known for its spasmolytic or antispasmodic properties. It is primarily used to relieve spasms in patients with hepatobiliary disorders, pancreatitis, and urinary calculus. The compound acts as an inhibitor of catechol-O-methyltransferase, resulting in adrenergic action and anti-serotonin action .

Scientific Research Applications

Flopropione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of catechol-O-methyltransferase inhibition. In biology and medicine, this compound is used to investigate its potential therapeutic effects on various disorders, including skin inflammation and spasms. Recent studies have shown that this compound can selectively inhibit overactive warmth-sensitive calcium-permeable transient receptor potential vanilloid-3 channels, making it a valuable tool for understanding the pharmacology of these channels and their role in skin disorders .

Mechanism of Action

The mechanism of action of flopropione involves the inhibition of catechol-O-methyltransferase, which leads to an increase in the levels of catecholamines, resulting in adrenergic action. Additionally, this compound exerts anti-serotonin effects by antagonizing serotonin receptors. This dual action contributes to its spasmolytic properties. Recent research has also identified this compound as a selective inhibitor of transient receptor potential vanilloid-3 channels, which are involved in skin inflammation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Flopropione acts as a selective inhibitor of the temperature-sensitive Ca 2+ -permeable TRPV3 ion channel . This channel is robustly expressed in skin keratinocytes, and its gain-of-function mutations are involved in the pathology of skin lesions .

Cellular Effects

This compound alleviates skin inflammation by selectively inhibiting TRPV3 . In whole-cell patch clamp recordings, this compound selectively inhibits macroscopic TRPV3 currents in a concentration-dependent manner .

Molecular Mechanism

At the single-channel level, this compound inhibits TRPV3 channel open probability without alteration of its unitary conductance . Two residues E501 and I505 in the channel S2-helix are critical for this compound-mediated inhibition of TRPV3 .

Temporal Effects in Laboratory Settings

In an in vivo mouse model of skin inflammation induced by the skin sensitizer DNFB, this compound alleviates dorsal skin lesions and ear skin swelling .

Preparation Methods

Flopropione is synthesized from phloroglucinol in a Hoesch reaction . The synthetic route involves the reaction of phloroglucinol with propionic acid under specific conditions to yield this compound. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Flopropione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can lead to the formation of alcohols .

Comparison with Similar Compounds

Flopropione is unique in its dual action as a catechol-O-methyltransferase inhibitor and serotonin receptor antagonist. Similar compounds include other catechol-O-methyltransferase inhibitors like entacapone and tolcapone, which are primarily used in the treatment of Parkinson’s disease. this compound’s additional anti-serotonin action and its selective inhibition of transient receptor potential vanilloid-3 channels set it apart from these compounds .

properties

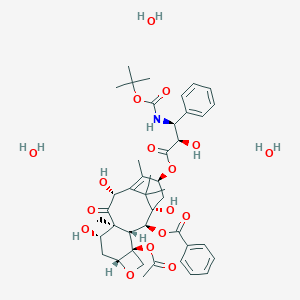

IUPAC Name |

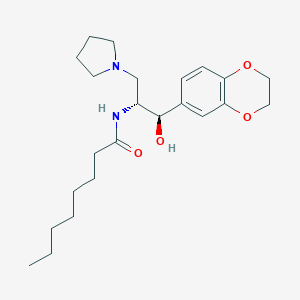

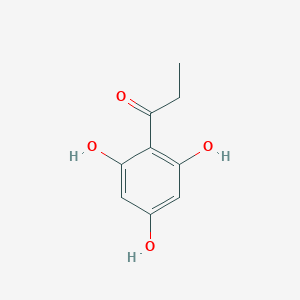

1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHLEKANMPKYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045851 | |

| Record name | Flopropione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2295-58-1 | |

| Record name | Flopropione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flopropione [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | flopropione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flopropione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flopropione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flopropione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOPROPIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does flopropione exert its spasmolytic effects? Is it truly through catechol-O-methyltransferase (COMT) inhibition?

A1: Contrary to previous beliefs, research suggests that this compound's spasmolytic action is unlikely due to COMT inhibition or serotonin antagonism. [] Studies on guinea pig ureter and sphincter of Oddi revealed that this compound's inhibitory effects on contractions were not reversed by α- and β-blockers or affected by the COMT inhibitor entacapone. [] Instead, its mechanism might involve modulating ryanodine and/or inositol 1,4,5-trisphosphate (IP3) receptors, which regulate periodic calcium release from intracellular stores, leading to disruption of coordinated calcium dynamics and muscle relaxation. []

Q2: What is the relationship between molecular mobility and this compound's crystallization behavior?

A2: this compound exhibits a significant decrease in crystallization rate at temperatures below its glass transition temperature (Tg). [] This is attributed, in part, to its lower molecular mobility compared to other compounds like nifedipine. [] Enthalpy relaxation and 1H-NMR relaxation measurements confirm that this compound possesses slower molecular mobility below its Tg, contributing to its resistance to crystallization at lower temperatures. [, ]

Q3: Can this compound's crystallization onset be predicted using molecular mobility data?

A3: Yes, studies suggest a correlation between the onset of crystallization and molecular mobility above Tg for this compound. [] This correlation can be used to predict crystallization onset times at lower temperatures (below Tg) using mobility data collected at temperatures above Tg. [] For instance, predicted crystallization onset times at 35°C and 40°C for this compound aligned well with experimental observations. [] This suggests that understanding the relationship between molecular mobility and crystallization could be beneficial for developing stability testing protocols for amorphous this compound.

Q4: What unique characteristic does this compound exhibit in forming complexes with cationic surfactants?

A4: this compound, being a water-insoluble drug, can form crystalline complexes with cationic surfactants like hexadecyltrimethylammonium bromide. [] These complexes demonstrate significantly higher solubility and thermostability compared to this compound alone. [] X-ray diffraction analysis of these complexes reveals that this compound molecules are sandwiched between the alkyl chains of the surfactant molecules, contributing to their altered physicochemical properties. []

Q5: How is this compound used in the management of ureteral stones?

A5: this compound, as an antispasmodic agent, is commonly used in combination with other medications to facilitate the spontaneous passage of ureteral stones, particularly in Japan. [, ] Clinical trials have shown that adding this compound to a treatment regimen including an alpha-1 blocker (like naftopidil) and a supplement like Quercus salicina Blume/Quercus stenophylla Makino extract significantly increases the rate of ureteral stone expulsion. [, ] This approach is particularly effective for stones smaller than 6 mm in diameter. []

Q6: What analytical methods are employed for the quantification of this compound in pharmaceutical formulations?

A6: Ultraviolet (UV) spectrophotometry is a commonly used method for determining this compound content in tablets. [] This method utilizes alcohol as a solvent and measures absorbance at a wavelength of 286 nm. [] It offers good linearity and accuracy, making it suitable for quality control purposes. []

Q7: What is the molecular formula and molecular weight of this compound?

A7: this compound's molecular formula is C12H16O3, and its molecular weight is 208.25 g/mol.

Q8: Can this compound be used as a substrate for enzymatic reactions?

A8: Yes, this compound can act as a substrate for di-C-glycosyltransferases, such as GgCGT from Glycyrrhiza glabra. [] GgCGT catalyzes a two-step di-C-glycosylation of this compound-containing substrates with high efficiency. [] This enzymatic modification can lead to the synthesis of C-glycosides with potential medicinal properties. []

Q9: What are the potential applications of this compound beyond its current uses?

A9: While primarily known for its spasmolytic properties, this compound's potential extends to other areas:

- Skin inflammation: Research indicates that this compound selectively inhibits overactive warmth-sensitive transient receptor potential vanilloid 3 (TRPV3) channels, which could be beneficial for treating skin inflammation. []

- Anticonvulsant activity: Preliminary studies suggest potential anticonvulsant effects of this compound, although the mechanism remains unclear and requires further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.